molecular formula C25H25N3O3S2 B11138856 5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138856
M. Wt: 479.6 g/mol
InChI Key: BRCANTGZMKDWOU-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyl, and thiadiazole

Preparation Methods

The synthesis of 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, hydroxy, and methylbenzoyl groups. The final step involves the incorporation of the propylsulfanyl-thiadiazole moiety. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. Similar compounds include those with variations in the alkyl or aryl groups, such as 4-ethylphenol and 3-(2-furylmethylene)-2(3H)-furanone .

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H25N3O3S2/c1-4-14-32-25-27-26-24(33-25)28-20(17-12-8-16(5-2)9-13-17)19(22(30)23(28)31)21(29)18-10-6-15(3)7-11-18/h6-13,20,29H,4-5,14H2,1-3H3/b21-19-

InChI Key

BRCANTGZMKDWOU-VZCXRCSSSA-N

Isomeric SMILES

CCCSC1=NN=C(S1)N2C(/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C2=O)C4=CC=C(C=C4)CC

Canonical SMILES

CCCSC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)CC

Origin of Product

United States

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